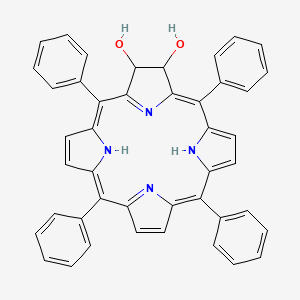
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are known for their role in various biological processes, including oxygen transport and photosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol typically involves the reduction of 5,10,15,20-tetraphenylporphyrin. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the selective reduction of the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin.
Reduction: Further reduction can lead to the formation of more reduced porphyrin derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions[][3].
Major Products:
Oxidation: The major product is the corresponding porphyrin.
Reduction: The major products are more reduced porphyrin derivatives.
Substitution: The major products are substituted porphyrin derivatives with various functional groups[][3].
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol is used as a model compound in the study of porphyrin chemistry. Its unique structure allows researchers to investigate the electronic and photophysical properties of porphyrins .
Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model for understanding the behavior of natural porphyrins in biological systems .
Medicine: Its photophysical properties make it a candidate for further investigation in this field .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its ability to undergo various chemical reactions makes it a versatile compound for these purposes .
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol involves its interaction with molecular targets through its porphyrin ring. The compound can interact with metal ions, forming metal complexes that exhibit unique catalytic properties. Additionally, its photophysical properties allow it to absorb light and transfer energy, making it useful in photodynamic therapy and other photochemical applications .
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetraphenylporphyrin (TPP): A parent compound of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol, used in similar research applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride: A metal complex of TPP, used as a catalyst in various chemical reactions.
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc: Another metal complex of TPP, used in photophysical studies.
Uniqueness: this compound is unique due to its reduced porphyrin ring, which imparts different chemical and photophysical properties compared to its parent compound and other similar derivatives. This makes it particularly valuable in studies involving reduction-oxidation reactions and photodynamic therapy .
Eigenschaften
Molekularformel |
C44H32N4O2 |
|---|---|
Molekulargewicht |
648.7 g/mol |
IUPAC-Name |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin-2,3-diol |
InChI |
InChI=1S/C44H32N4O2/c49-43-41-39(29-17-9-3-10-18-29)35-25-23-33(46-35)37(27-13-5-1-6-14-27)31-21-22-32(45-31)38(28-15-7-2-8-16-28)34-24-26-36(47-34)40(42(48-41)44(43)50)30-19-11-4-12-20-30/h1-26,43-44,46-47,49-50H |
InChI-Schlüssel |
CFLMAFPOJWFYLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C(C4O)O)C9=CC=CC=C9)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


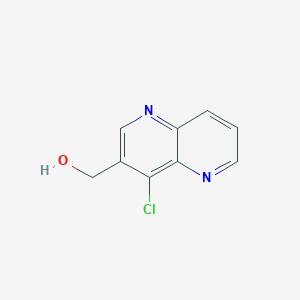
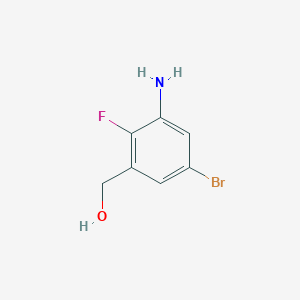
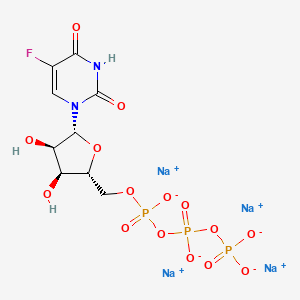
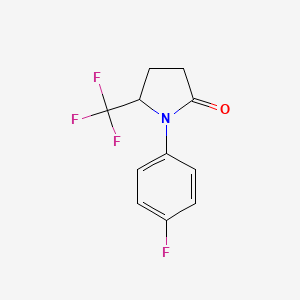
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

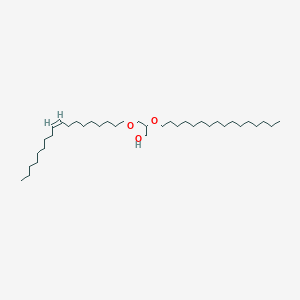
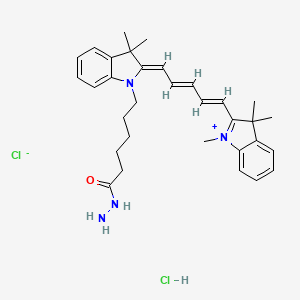
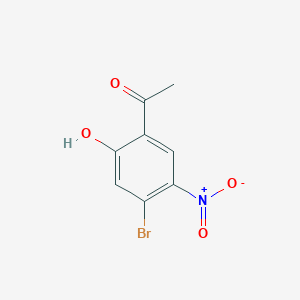

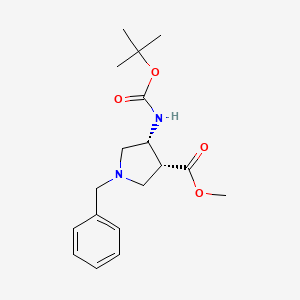
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
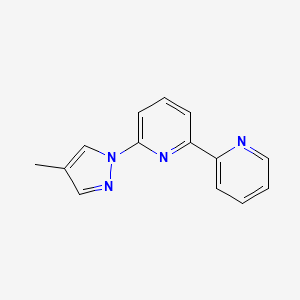
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
